2,3-Dichloropropionanilide chemical properties and structure
2,3-Dichloropropionanilide chemical properties and structure
An In-depth Technical Guide to 2,3-Dichloropropionanilide: Properties, Synthesis, and Analysis
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2,3-Dichloropropionanilide, a chemical compound with applications in organic synthesis and potential relevance in agrochemical research. This document is intended for an audience of researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, structure, synthesis, and analytical characterization.
Introduction and Chemical Identity
2,3-Dichloropropionanilide, also known as N-(2,3-dichlorophenyl)propanamide, belongs to the class of acylanilides. While not as widely known as its structural isomer propanil (3',4'-dichloropropionanilide), a common herbicide, 2,3-Dichloropropionanilide serves as a valuable case study in isomer-specific chemical synthesis and analysis. Understanding its unique properties is crucial for researchers working with chlorinated anilide derivatives.
Nomenclature and Chemical Identifiers
A consistent and unambiguous identification of a chemical substance is the foundation of scientific research. The following table summarizes the key identifiers for 2,3-Dichloropropionanilide.
| Identifier | Value | Source |
| IUPAC Name | N-(2,3-dichlorophenyl)propanamide | ChemSpider |
| CAS Number | 18345-43-2 | ChemSpider |
| Molecular Formula | C₉H₉Cl₂NO | PubChem |
| Molecular Weight | 218.08 g/mol | PubChem |
| Canonical SMILES | CCC(=O)NC1=C(C=CC=C1Cl)Cl | PubChem |
| InChI Key | QKOWAINXYAYJSL-UHFFFAOYSA-N | PubChem |
Physicochemical and Structural Properties
The physicochemical properties of 2,3-Dichloropropionanilide dictate its behavior in chemical reactions, its solubility, and its potential biological interactions.
Key Physicochemical Data
| Property | Value | Notes |
| Melting Point | 115-117 °C | Predicted value. Experimental data may vary. |
| Boiling Point | 345.5±32.0 °C at 760 mmHg | Predicted value. |
| Density | 1.359±0.06 g/cm³ | Predicted value. |
| pKa | 12.89±0.70 | Predicted value, indicating very weak acidic properties of the N-H proton. |
| LogP | 3.09 | Predicted value, suggesting moderate lipophilicity. |
Data sourced from predictions available on PubChem and ChemSpider.
Molecular Structure and Conformation
The structure of 2,3-Dichloropropionanilide consists of a 2,3-dichloro-substituted benzene ring bonded to a nitrogen atom, which is part of an amide functional group. The propanamide side chain provides a degree of conformational flexibility. The relative positions of the two chlorine atoms on the aromatic ring are critical for its chemical reactivity and steric profile, distinguishing it from other isomers like the 3,4-dichloro (propanil) or 2,4-dichloro variants. The ortho and meta positioning of the chlorine atoms can induce a twist in the amide bond relative to the plane of the phenyl ring, influencing crystal packing and receptor binding.
Synthesis and Purification
The synthesis of 2,3-Dichloropropionanilide is typically achieved through the acylation of 2,3-dichloroaniline with a propanoylating agent. This is a standard nucleophilic acyl substitution reaction.
General Synthesis Workflow
The diagram below outlines the logical flow for the synthesis and purification of 2,3-Dichloropropionanilide.
Caption: Workflow for the synthesis and purification of 2,3-Dichloropropionanilide.
Detailed Experimental Protocol
This protocol describes a representative synthesis. Causality : The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct of the reaction, driving the equilibrium towards the product without competing with the aniline nucleophile. The initial cooling to 0°C helps to control the exothermic nature of the acylation reaction.
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Preparation : To a solution of 2,3-dichloroaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
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Cooling : Cool the reaction mixture to 0°C in an ice bath.
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Acylation : Add propanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature does not rise significantly.
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Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Quenching : Once the starting aniline is consumed, cool the mixture again and slowly add 1M HCl (aq) to quench the reaction and neutralize the excess triethylamine.
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Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.
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Washing : Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,3-Dichloropropionanilide as a crystalline solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a multiplet system between 7.0-7.6 ppm), the N-H proton (a broad singlet, typically > 8.0 ppm), the quartet for the -CH₂- group of the propyl chain (approx. 2.4 ppm), and the triplet for the terminal -CH₃ group (approx. 1.2 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (approx. 172 ppm), the six aromatic carbons (four non-substituted and two chlorine-substituted carbons in the 120-140 ppm range), and the two aliphatic carbons of the propyl chain.
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IR (Infrared) Spectroscopy : The IR spectrum provides key functional group information. Expect strong absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O (amide I) stretch (around 1660-1680 cm⁻¹), and the N-H bend (amide II) (around 1530 cm⁻¹). C-Cl stretches will appear in the fingerprint region.
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Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 217 and a characteristic M+2 peak with approximately 65% the intensity of the M⁺ peak, which is indicative of the presence of two chlorine atoms.
Chromatographic Analysis
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Thin Layer Chromatography (TLC) : Useful for monitoring the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being more polar than the starting aniline (due to the amide group), will have a lower Rf value.
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High-Performance Liquid Chromatography (HPLC) : Can be used for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a standard choice. The compound can be detected using a UV detector, typically around 240-250 nm.
Applications and Biological Context
While 2,3-Dichloropropionanilide is not a commercialized pesticide itself, it is structurally related to the widely used herbicide propanil (3,4-Dichloropropionanilide). Research into isomers like the 2,3-dichloro variant is critical for several reasons:
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Impurity Profiling : It can be an impurity in the industrial synthesis of other agrochemicals.
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Structure-Activity Relationship (SAR) Studies : By comparing the biological activity of different isomers, researchers can understand the structural requirements for herbicidal action. The specific placement of chlorine atoms on the phenyl ring is known to be a key determinant of the efficacy and selectivity of anilide herbicides.
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Metabolite Identification : It could potentially be a metabolite of other chlorinated aniline-based compounds.
The primary mode of action for propanil is the inhibition of photosystem II in plants. It is plausible that 2,3-Dichloropropionanilide could exhibit a similar, albeit likely weaker or non-selective, biological activity.
Safety and Handling
As with any chlorinated aromatic compound, 2,3-Dichloropropionanilide should be handled with appropriate care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicology : Specific toxicological data for this isomer is not widely available. However, compounds in this class should be considered potentially toxic upon inhalation, ingestion, or skin contact. It is prudent to treat it as a hazardous substance.
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Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2,3-Dichloropropionanilide is a well-defined chemical entity whose synthesis and characterization rely on fundamental principles of organic chemistry. While not a major industrial chemical, its study provides valuable insights for researchers in agrochemistry, medicinal chemistry, and analytical science. The protocols and data presented in this guide offer a solid foundation for its synthesis, purification, and analysis, emphasizing the importance of rigorous scientific methodology and safety.
References
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PubChem - National Center for Biotechnology Information. Compound Summary for CID 84008, N-(2,3-dichlorophenyl)propanamide.[Link]
